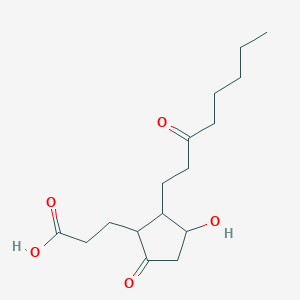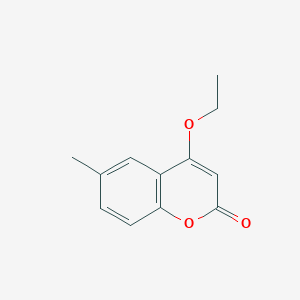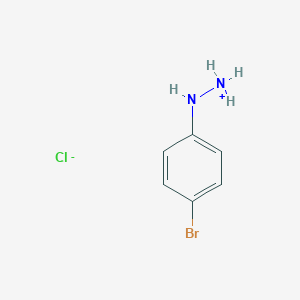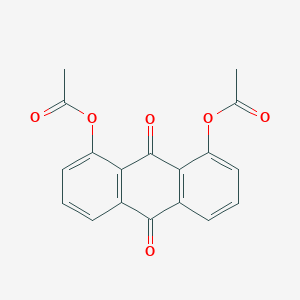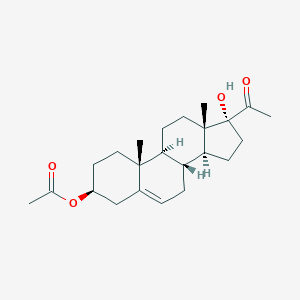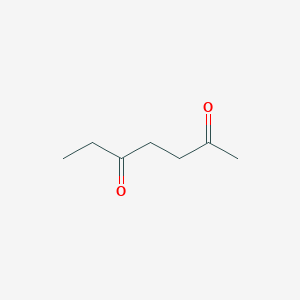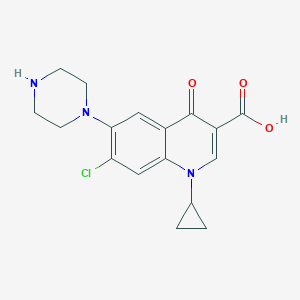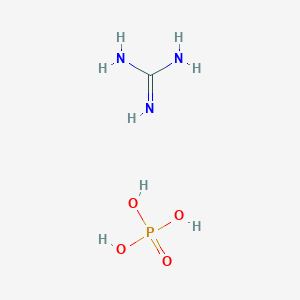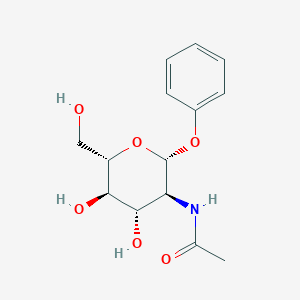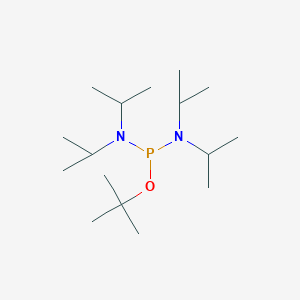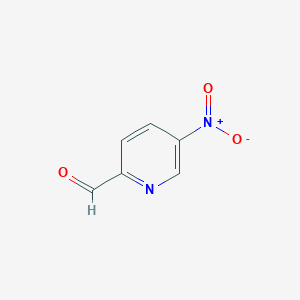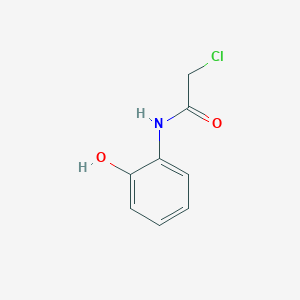
2-氯-N-(2-羟基苯基)乙酰胺
描述
2-Chloro-N-(2-hydroxyphenyl)acetamide is a chemical compound that is part of the acetamide family, characterized by the presence of a chloro group and a hydroxyphenyl group attached to the acetamide moiety. The structure and reactivity of this compound, as well as its derivatives, have been the subject of various studies due to their potential applications and interesting chemical properties .
Synthesis Analysis
The synthesis of related compounds often involves acetylation reactions, where an acyl chloride reacts with an aromatic amine or phenol in the presence of a catalyst or under specific conditions. For instance, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through a multi-step process involving acetylation, esterification, and ester interchange steps, starting from N-methylaniline and chloracetyl chloride . Although not the exact compound , this synthesis route provides insight into potential methods for synthesizing 2-chloro-N-(2-hydroxyphenyl)acetamide.
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(2-hydroxyphenyl)acetamide and its derivatives is characterized by the presence of intramolecular and intermolecular hydrogen bonds. For example, in the structure of N-(5-chloro-2-hydroxy-phenyl)-acetamide, molecules are linked through N—H···O hydrogen bonds, contributing to the stability of the crystal structure . Similarly, the conformation of the N—H bond in related compounds is often syn to the substituent on the phenyl ring, which influences the overall molecular geometry and packing in the crystal lattice .
Chemical Reactions Analysis
The reactivity of 2-chloro-N-(2-hydroxyphenyl)acetamide derivatives can lead to the formation of various heterocyclic compounds. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes results in the formation of silaheterocyclic benzoxazasiloles and benzodioxazasilepines, which can further react to form silanols and other silanes . These reactions are indicative of the potential transformations that 2-chloro-N-(2-hydroxyphenyl)acetamide might undergo under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloro-N-(2-hydroxyphenyl)acetamide derivatives are influenced by their molecular structure. The presence of hydrogen bonds and other non-covalent interactions, such as π···π stacking and C—H···O interactions, significantly affects the melting points, solubility, and crystal packing of these compounds . Additionally, the polarity and dipole moments of these molecules can be studied using methods such as quantum chemical calculations, providing further insight into their chemical behavior .
科学研究应用
-
Pharmaceutical Research
- Summary of Application : 2-chloro-N-(2-hydroxyphenyl)acetamide is used in the synthesis of various pharmaceutical compounds . It’s a part of a larger group of compounds known as phenoxy acetamides, which have been the subject of extensive research due to their pharmacological properties .
- Methods of Application : The compound is synthesized from substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate . The resulting phenoxy acetic acids are then subjected to microwave irradiation with ethanolamine .
- Results or Outcomes : The research has led to the development of a variety of pharmacologically interesting compounds . The exact results and outcomes would depend on the specific compounds synthesized and their intended applications .
-
Anti-Candida Agents
- Summary of Application : 2-chloro-N-(2-hydroxyphenyl)acetamide has been used in the synthesis of anti-Candida agents .
- Methods of Application : The exact methods of application are not specified in the source .
- Results or Outcomes : The resulting compounds have shown promise as potential treatments for Candida infections .
-
Synthesis of 1-(aminomethyl)-2-methoxynaphthalene hydrochloride
- Summary of Application : 2-Chloro-N-(hydroxymethyl)acetamide, which is structurally similar to 2-chloro-N-(2-hydroxyphenyl)acetamide, has been used as a reagent in the synthesis of 1-(aminomethyl)-2-methoxynaphthalene hydrochloride .
- Methods of Application : The exact methods of application are not specified in the source .
- Results or Outcomes : The resulting compound, 1-(aminomethyl)-2-methoxynaphthalene hydrochloride, has potential applications in various fields, although the specific outcomes are not detailed in the source .
-
Anti-Inflammatory Agents
- Summary of Application : N-(2-Hydroxyphenyl)acetamide, a compound structurally similar to 2-chloro-N-(2-hydroxyphenyl)acetamide, has been studied for its anti-inflammatory properties .
- Methods of Application : The compound was tested using the modified Griess method, which determines nitric oxide (NO) levels in serum by reduction of nitrate to nitrite .
- Results or Outcomes : The study suggested that N-(2-Hydroxyphenyl)acetamide could potentially be used as an anti-inflammatory agent .
-
Synthesis of Biologically Active Substances
- Summary of Application : 2-chloro-N-(2-hydroxyphenyl)acetamide is used in the synthesis of various biologically active substances . It’s a part of a larger group of compounds known as phenoxy acetamides, which have been the subject of extensive research due to their pharmacological properties .
- Methods of Application : The compound is synthesized from substituted phenols and chloro acetic acid in the presence of acetone and anhydrous potassium carbonate . The resulting phenoxy acetic acids are then subjected to microwave irradiation with ethanolamine .
- Results or Outcomes : The research has led to the development of a variety of pharmacologically interesting compounds . The exact results and outcomes would depend on the specific compounds synthesized and their intended applications .
-
Anti-Candida Agents
- Summary of Application : 2-chloro-N-(2-hydroxyphenyl)acetamide has been used in the synthesis of anti-Candida agents .
- Methods of Application : The exact methods of application are not specified in the source .
- Results or Outcomes : The resulting compounds have shown promise as potential treatments for Candida infections .
安全和危害
This compound may cause serious eye damage and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
2-chloro-N-(2-hydroxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-5-8(12)10-6-3-1-2-4-7(6)11/h1-4,11H,5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLWMLQTDMZVDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80325602 | |
| Record name | 2-chloro-N-(2-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-hydroxyphenyl)acetamide | |
CAS RN |
10147-68-9 | |
| Record name | 10147-68-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512704 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-N-(2-hydroxyphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80325602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-2'-hydroxyacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




